![molecular formula C17H23Cl6N3O2S B1248105 Dysidenin](/img/structure/B1248105.png)
Dysidenin
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Overview
Description
Dysidenin is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Scientific Research Applications
Inhibition of Iodide Transport in Thyroid Cells
Dysidenin, a hexachlorinated tripeptide-like molecule from the sponge Dysidea herbacea, is a potent inhibitor of iodide transport in thyroid cells. This discovery suggests potential applications in understanding thyroid function and disorders. This compound blocks iodide transport differently than ouabain, a known inhibitor of the Na+/K+ ATPase, and does not act as a chloride channel inhibitor or a Na+ ionophore. The study of this compound's inhibition reveals sensitivity to stereochemical effects, highlighting the importance of molecular structure in its biological activity (van Sande et al., 1990).
Structure and Biosynthesis of this compound Derivatives
Research on this compound includes the study of its structure and biosynthetic pathways. For example, neothis compound, isolated from Dysidea herbacea, belongs to the L-series of trichloroleucine peptides. Its structure and biosynthesis offer insights into the chemical diversity and biological synthesis of marine natural products (MacMillan et al., 2000). Additionally, herbacic acid from the same sponge represents a prototype for trichloromethyl metabolites in this compound-related research, indicating a pathway of leucine transformation (MacMillan & Molinski, 2000).
Novel Polychlorinated Compounds in Marine Sponges
The study of marine sponges, particularly species like Dysidea, has led to the discovery of novel polychlorinated compounds like dysideaprolines and barbaleucamides. These compounds, possibly derived from symbiotic cyanobacteria, add to the chemical diversity of marine natural products and expand the scope of this compound-related research (Harrigan et al., 2001).
Cellular Site of Polychlorinated Peptide Biosynthesis
Research identifying the cellular site of biosynthesis for polychlorinated peptides in Dysidea herbacea and its symbiotic cyanobacterium Oscillatoria spongeliae is crucial. This work involves understanding the genetic and molecular basis of these compounds, which has implications in marine biology and pharmacology (Flatt et al., 2005).
properties
Molecular Formula |
C17H23Cl6N3O2S |
---|---|
Molecular Weight |
546.2 g/mol |
IUPAC Name |
(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
BFVRAKVNXYQMID-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
synonyms |
dysidenin dysidenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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